molecular formula C25H24N2O2S B2550104 (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 864975-01-9

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Numéro de catalogue: B2550104
Numéro CAS: 864975-01-9
Poids moléculaire: 416.54
Clé InChI: FPQRYYMIDSOFRJ-QPLCGJKRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-N-(3-(2-Methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a benzothiazole-derived acetamide featuring a methoxyethyl substituent at the 3-position of the benzothiazole ring and a diphenylacetamide moiety. The Z-configuration of the imine bond (C=N) in the thiazolidinone-like structure is critical for its stereoelectronic properties, influencing molecular interactions and bioactivity.

Propriétés

IUPAC Name

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-18-13-14-21-22(17-18)30-25(27(21)15-16-29-2)26-24(28)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,23H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQRYYMIDSOFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the benzo[d]thiazole moiety and the diphenylacetamide group, suggest various mechanisms of action that may be exploited for therapeutic purposes.

Antimicrobial Activity

Preliminary studies indicate that (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide exhibits significant antimicrobial properties. Research has shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines (such as TNF-α and IL-6) when exposed to the compound in macrophage cultures. This suggests a potential role in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis or chronic inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of the benzo[d]thiazole moiety allows for potential interactions with enzymes involved in inflammatory processes.
  • Receptor Modulation : The diphenylacetamide structure may facilitate binding to specific receptors, influencing cellular signaling pathways related to inflammation and immune response.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several benzo[d]thiazole derivatives, including the compound . Results indicated that modifications to the side chains significantly affected the antimicrobial potency, highlighting the importance of structural optimization.
  • Inflammation Model : In a murine model of acute inflammation, administration of (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide resulted in a marked decrease in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent.
  • Cell Line Studies : Research involving human cancer cell lines demonstrated that this compound could induce apoptosis in certain types of cancer cells, suggesting a possible role as an anticancer agent. The mechanism appears to involve mitochondrial pathway activation leading to caspase-dependent apoptosis.

Comparaison Avec Des Composés Similaires

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)

  • Structural Differences : Replaces the methoxyethyl group with a nitro substituent at the 6-position of the benzothiazole ring and incorporates a thiadiazole-thioacetamide side chain.
  • Synthesis : Prepared via nucleophilic substitution between thiol derivatives and chlorides in acetone under reflux, contrasting with the cyclization or click chemistry methods used for the target compound .
  • Bioactivity: Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM) and antiproliferative activity against HepG2 cells.

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c)

  • Structural Differences : Features a triazole-naphthyloxy acetamide scaffold instead of a benzothiazole core.
  • Synthesis : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition, a method adaptable to the target compound’s functionalization .
  • Spectroscopy : IR spectra show C=O stretches at 1676 cm⁻¹, aligning with the target compound’s expected acetamide carbonyl (~1680 cm⁻¹). The nitro group’s asymmetric stretch at 1535 cm⁻¹ contrasts with the methoxyethyl group’s C-O stretch (~1250 cm⁻¹) .

Thiadiazole and Thioacetamide Derivatives

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)

  • Structural Differences: Contains a thiadiazole ring with dimethylamino-acryloyl and benzamide substituents.
  • Physical Properties : Melting point (200°C) is higher than typical benzothiazole acetamides, likely due to increased planarity and π-stacking capacity .
  • Bioactivity: Not explicitly reported, but the acryloyl group may confer fluorescence properties useful in imaging, a feature absent in the target compound .

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)

  • Structural Differences : Includes a trichloroethyl group and a thiadiazole ring, contrasting with the diphenylacetamide in the target compound.
  • Synthesis : Formed via cyclization in concentrated sulfuric acid, a harsher method compared to the mild conditions (e.g., room-temperature cycloaddition) used for triazole-acetamides .
  • Spectroscopy : ¹H NMR shows distinct deshielding for trichloroethyl protons (δ = 1.91 ppm), whereas the target compound’s diphenyl groups would exhibit aromatic multiplet signals at δ = 7.2–7.6 ppm .

Key Comparative Data

Table 1: Comparative Analysis of Structural and Spectroscopic Properties

Compound Core Structure Key Substituents C=O IR (cm⁻¹) Melting Point (°C) Bioactivity (IC₅₀)
Target Compound Benzothiazole 3-(2-Methoxyethyl), diphenyl ~1680 Not reported Not reported
6d Benzothiazole 6-Nitro, thiadiazole-thio 1672 198–200 0.12 µM (VEGFR-2)
6c Triazole-acetamide Naphthyloxy, 3-nitrophenyl 1676 Not reported Not reported
4g Thiadiazole Dimethylamino-acryloyl 1690 200 Not reported
4.1 Thiadiazole Trichloroethyl 1670 503–504 Not reported

Discussion of Functional Group Impact

  • Methoxyethyl vs. Nitro Groups : The methoxyethyl group in the target compound may enhance solubility and metabolic stability compared to the nitro group in 6d, which improves binding affinity but risks toxicity .
  • Diphenylacetamide vs.
  • Z-Configuration : The Z-imine geometry in the target compound may restrict conformational flexibility, optimizing interactions with hydrophobic kinase pockets compared to E-isomers or planar thiadiazoles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.